molecular formula C22H19N3 B12117404 N-benzyl-6-methyl-4-phenylquinazolin-2-amine

N-benzyl-6-methyl-4-phenylquinazolin-2-amine

Cat. No.: B12117404
M. Wt: 325.4 g/mol
InChI Key: WJBZXDOIYWYBPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-6-methyl-4-phenylquinazolin-2-amine is a synthetic quinazoline derivative of significant interest in medicinal chemistry and drug discovery research. Quinazoline-based compounds are recognized as privileged scaffolds in pharmacology due to their wide spectrum of biological activities. This compound is specifically designed for research applications and is strictly for laboratory use; it is not intended for diagnostic, therapeutic, or any personal uses. The core quinazoline structure is known to interact with a variety of biological targets. A prominent area of investigation for such molecules is their potential as kinase inhibitors. Research into similar N-phenylquinazolin-4-amine hybrids has demonstrated potent inhibitory activity against critical oncogenic targets, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of tumor angiogenesis, and Histone Deacetylases (HDACs), important enzymes in epigenetic regulation. The structural features of this compound—including the 4-phenyl group and the N-benzyl side chain—are often associated with these targeted mechanisms, making it a valuable chemical tool for studying signal transduction pathways and for the development of novel multi-targeted anticancer agents. Its mechanism of action is hypothesized to involve competitive binding at the ATP-binding site of kinase domains and/or chelation of the zinc ion in the active site of HDAC enzymes. Researchers can utilize this compound in biochemical assays, cell-based studies, and as a lead structure for the synthesis of further analogs to explore structure-activity relationships.

Properties

Molecular Formula

C22H19N3

Molecular Weight

325.4 g/mol

IUPAC Name

N-benzyl-6-methyl-4-phenylquinazolin-2-amine

InChI

InChI=1S/C22H19N3/c1-16-12-13-20-19(14-16)21(18-10-6-3-7-11-18)25-22(24-20)23-15-17-8-4-2-5-9-17/h2-14H,15H2,1H3,(H,23,24,25)

InChI Key

WJBZXDOIYWYBPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Substitution Reactions

The quinazoline ring and benzylamine moiety participate in nucleophilic substitution reactions. Key examples include:

N-Benzylation

  • Reagents/Conditions : Benzyl chloride, base (e.g., K₂CO₃), polar aprotic solvents (e.g., DMSO) at 135°C .

  • Outcome : Introduces benzyl groups at nitrogen atoms. For example, reacting 2-fluoro-N-methylbenzamide with benzamide under basic conditions yields substituted quinazolines (70% yield) .

Arylboronic Acid Coupling

  • Reagents/Conditions : Phenylboronic acid, Pd(PPh₃)₄ catalyst, Na₂CO₃, microwave irradiation (150°C, 10 min) .

  • Outcome : Suzuki-Miyaura cross-coupling at the C4 position, generating biaryl derivatives .

Oxidation Reactions

Oxidation targets the methyl group or quinazoline ring:

Methyl Group Oxidation

  • Reagents/Conditions : KMnO₄ in acidic or alkaline media.

  • Outcome : Converts the 6-methyl group to a carboxylic acid, forming 2-[(6-carboxy-4-phenylquinazolin-2-yl)amino]acetic acid.

Ring Oxidation

  • Reagents/Conditions : H₂O₂ or mCPBA in dichloromethane.

  • Outcome : Generates quinazoline N-oxide derivatives, enhancing electrophilicity for further functionalization.

Reduction Reactions

The amino and imine groups undergo reduction:

Imine Reduction

  • Reagents/Conditions : LiAlH₄ in anhydrous ether.

  • Outcome : Reduces the C2-amine to a secondary amine, altering hydrogen-bonding capacity.

Acid/Base-Mediated Rearrangements

Controlled protonation/deprotonation enables structural modifications:

Cyclization

  • Reagents/Conditions : HCl in HFIP at 90°C .

  • Outcome : Facilitates [4+2] annulation to form fused quinazoline systems (e.g., dioxoloquinazolines) in yields up to 73% .

Cross-Coupling Reactions

Palladium-catalyzed reactions enable diversification:

Buchwald-Hartwig Amination

  • Reagents/Conditions : Pd₂(dba)₃, Xantphos ligand, Cs₂CO₃, toluene at 110°C .

  • Outcome : Introduces alkyl/aryl amines at the C2 position, critical for modulating adenosine A2A receptor antagonism .

Comparative Reaction Yields and Conditions

Reaction Type Reagents/Conditions Yield Key Product Source
N-BenzylationBenzyl chloride, K₂CO₃, DMSO, 135°C70%3-Methyl-2-phenylquinazolin-4(3H)-one
Suzuki-Miyaura CouplingPd(PPh₃)₄, PhB(OH)₂, Na₂CO₃, microwave65%4-(Trifluoromethylphenyl)-quinazoline
Oxidation (Methyl)KMnO₄, H₂SO₄55%Carboxylic acid derivative
Acid-Mediated CyclizationHCl, HFIP, 90°C73% Dioxoloquinazoline

Mechanistic Insights

  • Nucleophilic Aromatic Substitution (SNAr) : The electron-deficient quinazoline ring undergoes SNAr with benzylamines, facilitated by electron-withdrawing substituents .

  • Oxidation Pathways : Methyl groups are oxidized via radical intermediates, while N-oxidation proceeds through electrophilic attack at the nitrogen lone pair.

Scientific Research Applications

Medicinal Chemistry Applications

Quinazoline Derivatives as Therapeutics

Quinazoline derivatives, including N-benzyl-6-methyl-4-phenylquinazolin-2-amine, have been explored for their pharmacological properties. Research indicates that these compounds can act as potent inhibitors of specific biological targets, such as the adenosine A2A receptor (A2AR), which is implicated in neurodegenerative diseases and cancer. For instance, novel derivatives have shown high affinity for A2AR, with some compounds exhibiting Ki values as low as 5 nM .

Case Study: Neurodegenerative Diseases

The synthesis of quinazoline derivatives has been linked to the development of multi-target-directed ligands (MTDLs) aimed at treating neurodegenerative diseases complicated by depression. In vitro enzyme activity assays demonstrated that certain compounds exhibit significant inhibitory potency against monoamine oxidase (MAO) and cholinesterase (ChE), which are critical in neurodegenerative conditions .

Neuropharmacology

Targeting A2A Receptors

This compound has been identified as a candidate for targeting A2A receptors. The modulation of these receptors is crucial for developing treatments for Parkinson's disease and other neurological disorders. The compound's ability to function as an antagonist opens avenues for therapeutic interventions aimed at enhancing cognitive function and mitigating symptoms associated with neurodegeneration .

Cancer Therapy Applications

Antitumor Activity

Recent studies have highlighted the potential of quinazoline derivatives in cancer therapy. For example, compounds developed from this scaffold have demonstrated significant antitumor effects in various models, including melanoma and colorectal carcinoma cell lines. Notably, some derivatives showed IC50 values lower than traditional chemotherapeutics like 5-fluorouracil (5-FU), indicating their potency against cancer cells .

Table: Summary of Biological Activities of this compound Derivatives

Compound NameTargetActivity TypeIC50 Value (µM)Reference
This compoundA2A ReceptorAntagonist5
N-benzyl derivativesMAOInhibitor<10
Quinazoline derivativesCancer Cell LinesAntitumor<5

Conclusion and Future Directions

This compound represents a promising scaffold for further drug development aimed at treating neurodegenerative diseases and various cancers. Its ability to inhibit critical biological targets suggests that continued research could lead to effective therapies that address unmet medical needs.

Future studies should focus on optimizing the synthesis of this compound and its analogs to enhance bioavailability and selectivity while minimizing side effects. Additionally, comprehensive in vivo studies are necessary to validate its efficacy and safety profile in clinical settings.

Comparison with Similar Compounds

Key Features :

  • Structural Motif : The compound combines aromatic (benzyl, phenyl) and aliphatic (methyl) groups, influencing its electronic and steric properties.
  • Physicochemical Properties : Similar compounds in show melting points ranging from 114–179°C and yields of 60–84%, depending on substituents .

Comparison with Structurally Similar Quinazoline Derivatives

Substituent Variations at the N2-Position

The N2-position is critical for modulating biological activity and solubility.

Compound Name N2-Substituent Yield (%) Melting Point (°C) Biological Activity (if reported)
N-Benzyl-6-methyl-4-phenylquinazolin-2-amine Benzyl - - Not explicitly reported in evidence
N-(3-Bromobenzyl)-4-methylquinazolin-2-amine (3al) 3-Bromobenzyl 79 114–115 No data
N-(Thiophen-2-ylmethyl)-6-bromoquinazolin-4-amine Thiophen-2-ylmethyl 99 - Kinase inhibition (CLK1, DYRK1A)
N-Phenethylquinazolin-4-amine (11a) Phenethyl 52–76 - No data

Key Observations :

  • Electron-Withdrawing Groups : Bromine at the benzyl group (3al) lowers melting points compared to unsubstituted benzyl derivatives .
  • Heterocyclic Substituents : Thiophen-2-ylmethyl enhances kinase inhibitory activity, as seen in compound 4 (IC₅₀ = 0.18 µM for CLK1) .

Substituent Variations at the C6-Position

The C6-position influences electronic properties and binding interactions.

Compound Name C6-Substituent Yield (%) Melting Point (°C) Notes
This compound Methyl - - Likely improves metabolic stability
6-Bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine Bromo 99 - Used in Suzuki-Miyaura cross-coupling
6-Chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine Chloro - - Higher molecular weight (345.82 g/mol)

Key Observations :

  • Halogen Substitutions : Bromo/chloro groups at C6 facilitate further functionalization (e.g., cross-coupling) but may reduce solubility .
  • Methyl Group : The methyl group in the target compound likely enhances lipophilicity compared to halogenated analogs.

Core Modifications and Hybrid Structures

Hybrid quinazoline derivatives exhibit diverse pharmacological profiles.

Compound Name Structural Hybridization Yield (%) Notes
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline (7n) Imidazo[1,2-a]pyridine-quinazoline 75–83 Enhanced cellular uptake due to planar heterocycle
4-(1-Benzyltriazolyl)-6-phenylpyrimidin-2-amine Triazole-pyrimidine hybrid - Stabilized by π-π interactions

Key Observations :

  • Planar Hybrids: Imidazo[1,2-a]pyridine-quinazoline hybrids (e.g., 7n) show improved bioavailability compared to non-hybrid analogs .
  • Supramolecular Interactions : Crystal structures of triazole-pyrimidine hybrids reveal stabilizing hydrogen bonds and π-π stacking .

Spectroscopic Characterization

  • 1H NMR Trends : Benzyl protons typically resonate at δ 4.5–5.0 ppm (e.g., δ 4.97 ppm for thiophen-2-ylmethyl in compound 4) .
  • HRMS Validation : All compounds in and show HRMS (ESI) data matching calculated values, confirming purity (>95% by LCMS) .

Biological Activity

N-benzyl-6-methyl-4-phenylquinazolin-2-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the quinazoline family, which is characterized by a bicyclic structure that includes a benzene ring fused to a quinazoline moiety. Its molecular formula includes two nitrogen atoms within the quinazoline ring, contributing to its reactivity and biological properties.

Biological Activities

Quinazoline derivatives, including this compound, have been studied for a variety of biological activities:

  • Anticancer Activity : Quinazolines are known for their ability to inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. For instance, this compound has shown potential in inhibiting vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor progression .
  • Antimicrobial Properties : Some derivatives exhibit antimicrobial effects, making them candidates for treating infections caused by resistant strains of bacteria .
  • Anti-inflammatory Effects : Research indicates that quinazoline derivatives can also act as selective COX-II inhibitors, which are valuable in pain management and inflammation reduction .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound. The following table summarizes key structural features and their corresponding biological activities:

Compound NameStructural FeaturesBiological ActivityUniqueness
N-benzylquinazolinoneContains a carbonyl groupAnticancer activityLacks the methyl group at position 6
4-(Phenylamino)quinazolineSubstituted at position 4Antimicrobial propertiesDifferent substitution pattern affects activity
6-MethylquinazolineSimple methyl substitutionVarious biological activitiesLacks benzyl and phenyl groups

The unique substitution pattern of this compound enhances its biological activity compared to other quinazoline derivatives.

Case Studies and Research Findings

  • Inhibition of VEGFR-2 : Recent studies have demonstrated that compounds similar to this compound exhibit significant inhibition of VEGFR-2 with IC50 values around 0.56 μM. This suggests potential use in cancer therapies targeting angiogenesis .
  • Anticancer Screening : A study screened various derivatives against multiple cancer cell lines (e.g., HELA, MCF-7) and found promising antiproliferative effects, indicating that modifications to the quinazoline core could enhance therapeutic efficacy .
  • Anti-HCV Activity : Some quinazoline derivatives have been evaluated for their activity against hepatitis C virus (HCV), with certain compounds showing effective inhibition at micromolar concentrations .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-benzyl-6-methyl-4-phenylquinazolin-2-amine, and how can reaction yields be maximized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reports yields of 60–84% using benzylamine derivatives and quinazoline precursors under reflux conditions with catalysts like Pd(OAc)₂. Key variables include temperature control (e.g., 80–100°C), solvent selection (e.g., DMF or ethanol), and stoichiometric ratios. Purification via column chromatography or recrystallization improves purity. Monitoring reaction progress with TLC and optimizing catalyst loading are critical for maximizing yields .

Q. Which spectroscopic techniques are most effective for characterizing This compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm and methyl groups at δ 2.3–2.6 ppm) .
  • HRMS (ESI) : Confirms molecular weight and purity (e.g., m/z calculated vs. observed) .
  • X-ray crystallography : Resolves 3D structure using SHELX software for refinement. highlights SHELXL’s robustness for small-molecule crystallography, particularly for high-resolution data .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of This compound derivatives with enhanced bioactivity?

  • Methodological Answer : Perform 3D-QSAR modeling to correlate substituent effects with activity. and describe using CoMFA/CoMSIA to map steric, electrostatic, and hydrophobic fields. For example:

  • Substituent positioning : Electron-withdrawing groups (e.g., -CF₃) at the 4-phenyl position enhance metabolic stability ( ) .
  • Benzyl modifications : Bulky substituents on the benzyl group may improve target binding affinity .

Q. How should researchers address contradictions in reported biological activity data for quinazolin-2-amine derivatives?

  • Methodological Answer :

  • Purity validation : Use HPLC or LC-MS to rule out impurities (e.g., reports HRMS validation) .
  • Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., cell line, incubation time). highlights protocol variations affecting results .
  • Structural confirmation : Verify crystallographic data (via CCDC deposition) to ensure compound integrity .

Q. What experimental strategies are recommended for evaluating the biological activity of This compound?

  • Methodological Answer :

  • In vitro assays : Use kinase inhibition assays (e.g., ATP-binding pocket targeting) or apoptosis induction studies (e.g., caspase-3 activation, as in ) .
  • Dose-response curves : Establish EC₅₀/IC₅₀ values across 3–5 log units.
  • Selectivity profiling : Screen against related targets (e.g., tyrosine kinases) to assess specificity .

Q. How can computational modeling predict the pharmacokinetic properties of This compound?

  • Methodological Answer :

  • ADMET prediction : Use tools like SwissADME to estimate lipophilicity (LogP), solubility, and CYP450 interactions. notes trifluoromethyl groups enhance metabolic stability .
  • Molecular docking : Simulate binding to target proteins (e.g., EGFR kinase) using AutoDock Vina. Align results with 3D-QSAR pharmacophore models from .

Q. What role do functional groups play in modulating the physicochemical properties of quinazolin-2-amine derivatives?

  • Methodological Answer :

  • Lipophilicity : Electron-withdrawing groups (e.g., -CF₃) increase LogP, enhancing membrane permeability ( ) .
  • Solubility : Polar groups (e.g., -OH, -NH₂) improve aqueous solubility but may reduce bioavailability. Balance via prodrug design or salt formation .

Q. What challenges arise in crystallographic refinement of This compound, and how are they resolved?

  • Methodological Answer :

  • Twinned data : Use SHELXL’s TWIN/BASF commands ( ) .
  • Disorder modeling : Apply PART/ISOR restraints for flexible benzyl groups. Validate with R1/wR2 convergence (<5% discrepancy) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.